1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride
説明
特性
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-22-10-9-21-20(22)24-13-11-23(12-14-24)19(25)15-17-7-4-6-16-5-2-3-8-18(16)17;/h2-10H,11-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWADYUSNBVPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.
The molecular formula of this compound is , with a molecular weight of approximately 380.87 g/mol. The structure includes a piperazine ring, an imidazole moiety, and a naphthalene group, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The imidazole and piperazine components facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes, impacting drug metabolism and efficacy .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .
Anticancer Potential
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the naphthalene moiety is believed to enhance cytotoxicity by intercalating with DNA or inhibiting topoisomerases, leading to disrupted cellular replication .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Study : A series of piperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the imidazole structure significantly enhanced antimicrobial potency .
- Cancer Research : In vitro studies on human cancer cell lines (e.g., A431 and Jurkat cells) revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile, including potential side effects and interactions with other drugs. Preliminary data suggest moderate toxicity levels; however, comprehensive studies are required for conclusive results.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of piperazine-imidazole derivatives. Below is a comparative analysis with structurally related compounds:
| Compound Name / ID | Key Substituents | Biological Activity (Reported) | Solubility & Physicochemical Properties | Reference |
|---|---|---|---|---|
| Target Compound : 1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone HCl | - 1-Methylimidazole - Naphthalen-1-yl ethanone |
Not explicitly reported (structural analogies suggest antimicrobial/CNS potential) | High lipophilicity (naphthalene); moderate solubility (HCl salt) | |
| Compound 8 () : 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-2-(naphthalenylthio)ethanone | - Nitroimidazole - Naphthalenylthio group |
Antimicrobial (nitroimidazole derivatives) | Lower solubility (thioether group; bulky nitro) | |
| Compound 10 () : Sulfonyl derivative of Compound 8 | - Sulfonyl group - Nitroimidazole |
Enhanced metabolic stability | Improved solubility (sulfonyl polarity) | |
| Compound 12 () : 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-ylketone | - 4-Chlorophenyl ketone - Nitroimidazole |
Antifungal/antibacterial (chlorophenyl) | Moderate lipophilicity (chlorine substituent) | |
| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone () | - Chloro - Phenyl |
Anticancer/antipsychotic (piperazine) | Low solubility (non-polar phenyl) |
Key Differentiators of the Target Compound:
Ethanone vs. Thioether/Sulfonyl: The naphthalen-1-yl ethanone linker may enhance aromatic stacking compared to thioether or sulfonyl groups, influencing receptor binding .
Hydrochloride Salt : Improves solubility over neutral analogs (e.g., ’s chloro derivative) .
Physicochemical and SAR Considerations
Q & A
Q. How can researchers optimize the synthesis yield of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Piperazine Core Functionalization : Introduce the 1-methylimidazole substituent via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Ethanone Linkage Formation : Couple the naphthalene moiety using a Friedel-Crafts acylation or similar electrophilic aromatic substitution, with AlCl₃ as a catalyst .
- Hydrochloride Salt Formation : Precipitate the free base with HCl gas in dichloromethane or ethanol .
Q. Key Parameters for Optimization :
- Temperature Control : Excess heat can degrade imidazole rings; maintain ≤100°C during substitution .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Yield Monitoring : Track intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm, piperazine methylene at δ 3.0–3.5 ppm) and confirm imidazole substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₃ClN₄O: 394.15) .
- FT-IR : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and hydrochloride salt formation (N–H⁺ stretch at 2500–3000 cm⁻¹) .
Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., piperazine-linked imidazole derivatives in ) to resolve ambiguities.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with histamine or serotonin receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses against H₁R/H₄R (PDB IDs: 6D3R, 7DFL). Focus on piperazine-imidazole motifs for hydrogen bonding with Glu5.46/Glu5.30 residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD (<2 Å) and ligand-receptor contact persistence .
- Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro receptor binding assays (e.g., radioligand displacement in HEK293 cells expressing H₁R) .
Contradiction Note : If computational predictions conflict with assay data (e.g., low affinity despite favorable docking), evaluate protonation states (imidazole pKa ~6.5) under physiological pH .
Q. How can researchers resolve contradictory solubility and stability data in physiological buffers?
Methodological Answer:
- Solubility Profiling : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) using UV-Vis spectroscopy (λ_max = 270 nm for naphthalene) .
- Stability Studies : Incubate at 37°C for 24–72 hours. Analyze degradation via LC-MS (e.g., hydrolysis of ethanone to carboxylic acid) .
- Mitigation Strategies :
Q. What strategies are effective in elucidating metabolic pathways in hepatic microsomes?
Methodological Answer:
- In Vitro Metabolism : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH. Quench reactions at 0, 15, 30, 60 minutes with acetonitrile .
- Metabolite Identification : Use UPLC-QTOF-MS (ESI⁺ mode) to detect phase I metabolites (e.g., hydroxylation at naphthalene or imidazole) and phase II conjugates (glucuronides) .
- Enzyme Inhibition : Co-incubate with CYP3A4/CYP2D6 inhibitors (ketoconazole, quinidine) to identify primary metabolic enzymes .
Key Finding : Piperazine N-dealkylation is a likely major pathway; confirm via synthetic standards .
Q. How can researchers address discrepancies in in vitro vs. in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in rodent models (LC-MS/MS). Low bioavailability may explain efficacy gaps .
- Prodrug Design : Modify ethanone to a ketal or ester prodrug to enhance absorption. Test hydrolysis rates in plasma .
- Blood-Brain Barrier Penetration : Assess logP (target 2–3) and P-gp efflux ratio (MDCK-MDR1 cells) to optimize CNS targeting .
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